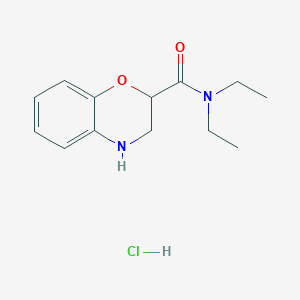

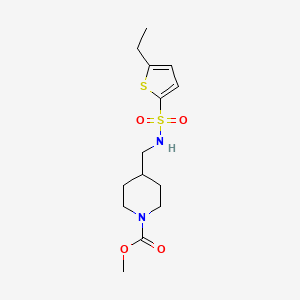

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate, also known as METP, is a compound with potential applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Compounds incorporating elements similar to "Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate" have been the subject of extensive synthesis and biological evaluation studies. For instance, novel dihydropyridine (DHP) derivatives have been synthesized and evaluated for their antioxidant and metal chelating activities, indicating potential for treating metals induced oxidative stress associated diseases (S. M. Sudhana & Pradeepkiran Jangampalli Adi, 2019). This research underscores the significance of such compounds in mitigating oxidative stress and related pathologies.

Anticancer Potential

Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids reveals their evaluation as promising anticancer agents, emphasizing the therapeutic potential of sulfonamide derivatives in cancer treatment (A. Rehman et al., 2018). Such studies contribute to the ongoing search for novel anticancer compounds with improved efficacy and selectivity.

Antimicrobial and Antibacterial Activities

The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and their evaluation for antibacterial potentials highlight the role of sulfonamide derivatives in combating microbial infections (Kashif Iqbal et al., 2017). This research is pivotal for developing new antibacterial agents against resistant strains.

Enzyme Inhibition and CNS Disorders

N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been identified for their selectivity as 5-HT7 receptor antagonists, demonstrating antidepressant-like and pro-cognitive properties. Such findings are crucial for the development of new treatments for CNS disorders, including depression and cognitive impairments (V. Canale et al., 2016).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a chemical compound that is extensively utilized in various scientific research applications They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

. The interaction of this compound with its targets would result in these effects.

Propiedades

IUPAC Name |

methyl 4-[[(5-ethylthiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S2/c1-3-12-4-5-13(21-12)22(18,19)15-10-11-6-8-16(9-7-11)14(17)20-2/h4-5,11,15H,3,6-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVWNNZXUIKOGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2451099.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2451102.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2451104.png)

![4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-pyridin-4-yl-butyramide](/img/structure/B2451105.png)

![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2451106.png)

![3-(1,3-Benzodioxol-5-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2451107.png)

![3-(4-Fluorophenyl)-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2451111.png)

![methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2451117.png)